molecular formula C6H7BrN2O2S B183437 N-(5-bromopyridin-2-yl)methanesulfonamide CAS No. 89466-22-8

N-(5-bromopyridin-2-yl)methanesulfonamide

Cat. No.: B183437
CAS No.: 89466-22-8
M. Wt: 251.1 g/mol
InChI Key: WOYAADKYEDTQCR-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C₆H₇BrN₂O₂S It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a methanesulfonamide group

Scientific Research Applications

N-(5-bromopyridin-2-yl)methanesulfonamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide typically involves the bromination of 2-aminopyridine followed by sulfonation. One common method includes the reaction of 2-aminopyridine with bromine to form 5-bromo-2-aminopyridine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K₂CO₃).

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), while reducing agents include sodium borohydride (NaBH₄).

    Coupling Reactions: Palladium catalysts such as Pd(PPh₃)₄ are used in the presence of bases like sodium carbonate (Na₂CO₃).

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation and Reduction: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds or alkylated pyridines.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the methanesulfonamide group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromopyrimidin-2-yl)methanesulfonamide: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    N-(5-chloropyridin-2-yl)methanesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(5-bromo-2-pyridyl)methanesulfonamide: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

N-(5-bromopyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in synthetic chemistry and biological research that may not be achievable with similar compounds .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYAADKYEDTQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355081
Record name N-(5-bromo-2-pyridinyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-22-8
Record name N-(5-bromo-2-pyridinyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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